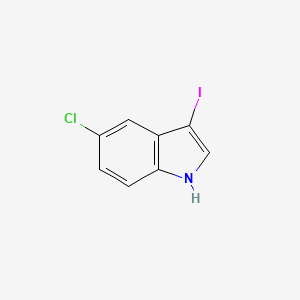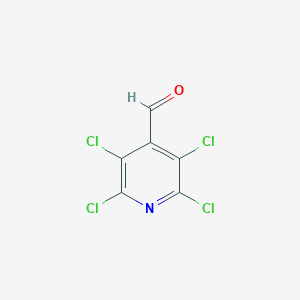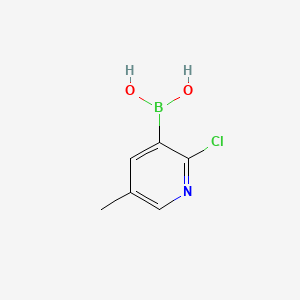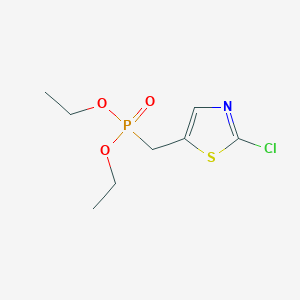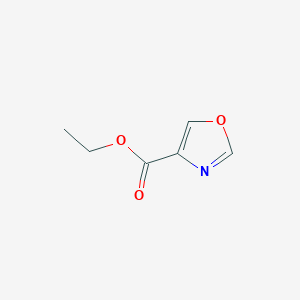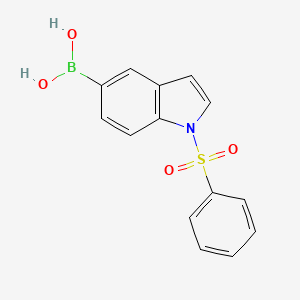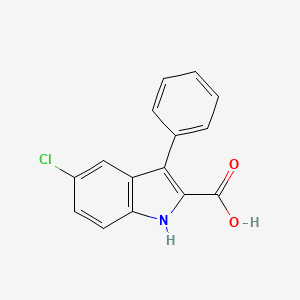
Acide 5-chloro-3-phényl-1H-indole-2-carboxylique
Vue d'ensemble
Description
5-Chloro-3-phenyl-1H-indole-2-carboxylic acid (5-Cl-PCA) is a synthetic organic compound with a variety of uses in the scientific community. It is an indole-2-carboxylic acid, a type of heterocyclic compound that is widely used as a starting material in the synthesis of other compounds. 5-Cl-PCA has been extensively studied for its potential applications in biochemistry, pharmacology, and other areas of scientific research.
Applications De Recherche Scientifique
Traitement du cancer
Les dérivés de l'indole, y compris des composés similaires à l'acide 5-chloro-3-phényl-1H-indole-2-carboxylique, ont été étudiés pour leur potentiel dans le traitement du cancer. Par exemple, certains dérivés ont montré la capacité d'induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses du sein triple-négatives . Ils sont également explorés pour leur action inhibitrice contre la tyrosine kinase, qui est significative dans la prolifération des cellules cancéreuses .
Activité antivirale
Certains dérivés de l'indole ont été synthétisés et testés pour leurs propriétés antivirales contre un large éventail de virus à ARN et à ADN . Cela suggère des applications potentielles de l'this compound dans le développement d'agents antiviraux.
Neuroprotection
Un dérivé spécifique de la 5-chloro-N-phényl-1H-indole-2-carboxamide a été rapporté pour améliorer les lésions cérébrales induites par l'hypoxie/réoxygénation par des actions antioxydantes et anti-apoptotiques . Cela indique une application possible dans les thérapies neuroprotectrices.
Activités anti-inflammatoires et analgésiques
Les dérivés de l'indole ont également été associés à des activités anti-inflammatoires et analgésiques, qui pourraient être comparées à des médicaments connus comme l'indométhacine et le célécoxib . Cela indique un autre domaine d'application potentiel pour le composé en question.
Activité biologique
L'activité biologique étendue des dérivés de l'indole, y compris les propriétés antimicrobiennes et le traitement de divers troubles, a fait l'objet d'un intérêt croissant . Cette large gamme d'activités suggère de multiples applications de recherche possibles pour l'this compound.
Mécanisme D'action
Target of Action
The primary target of the compound “5-chloro-3-phenyl-1H-indole-2-carboxylic acid” is PYGB . PYGB, or brain glycogen phosphorylase, is an enzyme that plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose. This enzyme is particularly important in the brain, where it helps maintain energy homeostasis .
Mode of Action
The compound interacts with its target, PYGB, to exert a protective effect against cellular hypoxia/reoxygenation (H/R) injury in mouse astrocytes . This suggests that the compound may inhibit the activity of PYGB, thereby modulating the glycogenolysis process .
Biochemical Pathways
The compound’s interaction with PYGB affects the glycogenolysis pathway. By inhibiting PYGB, the compound may reduce the breakdown of glycogen into glucose. This could potentially lead to a decrease in the production of lactate and pyruvate, which are byproducts of anaerobic glycolysis . As a result, the compound may help ameliorate metabolic acidosis, a condition characterized by an excess of acid in the body due to the overproduction of acid or the inability of the kidneys to remove enough acid from the body .
Result of Action
The compound’s action on PYGB can lead to significant molecular and cellular effects. For instance, it has been shown to dramatically increase cell viability and reduce lactate dehydrogenase (LDH) leakage rate, intracellular glucose, and reactive oxygen species (ROS) levels in mouse astrocytes subjected to H/R injury . These findings suggest that the compound may have neuroprotective effects, particularly in conditions characterized by ischemic-hypoxic injury .
Analyse Biochimique
Biochemical Properties
5-chloro-3-phenyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as glycogen phosphorylase . This inhibition can affect the overall metabolic flux and energy production within cells. Additionally, 5-chloro-3-phenyl-1H-indole-2-carboxylic acid can bind to specific receptors on cell membranes, influencing cell signaling pathways and gene expression .
Cellular Effects
The effects of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, in mouse astrocytes, this compound has been shown to exert protective effects against hypoxia/reoxygenation injury by targeting specific proteins involved in cellular stress responses . Furthermore, it can influence the expression of apoptosis-associated proteins, thereby affecting cell survival and proliferation .
Molecular Mechanism
At the molecular level, 5-chloro-3-phenyl-1H-indole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogen metabolism . This inhibition can lead to alterations in energy production and metabolic homeostasis. Additionally, the compound can interact with specific receptors on cell membranes, triggering downstream signaling cascades that result in changes in gene expression and cellular function . These interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in cellular metabolism and gene expression . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical properties.
Dosage Effects in Animal Models
The effects of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as protecting cells from oxidative stress and modulating metabolic pathways . At higher doses, it can induce toxic effects, including cellular apoptosis and metabolic dysregulation . These dosage-dependent effects highlight the need for careful consideration of dosage when using this compound in experimental settings.
Metabolic Pathways
5-chloro-3-phenyl-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as glycogen phosphorylase, which is crucial for glycogen metabolism . By inhibiting this enzyme, the compound can alter the metabolic flux and energy production within cells. Additionally, it can affect the levels of various metabolites, further influencing cellular metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the cytoplasm and interact with cytoplasmic proteins involved in metabolic processes . These findings highlight the importance of understanding the transport and distribution mechanisms of the compound to fully elucidate its biochemical properties.
Subcellular Localization
The subcellular localization of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. The compound has been shown to localize in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-6-7-12-11(8-10)13(14(17-12)15(18)19)9-4-2-1-3-5-9/h1-8,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRNPWUZAVBEBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377326 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21139-31-1 | |
| Record name | 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








